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Gallium 2-ethylhexanoate

Precursor solubility Non-aqueous processing Sol-gel synthesis

Gallium 2-ethylhexanoate (Ga(2-EH)₃, CAS 67969-68-0) is a metal carboxylate complex with the formula C₂₄H₄₅GaO₆ and molecular weight 499.3 g/mol. It belongs to the class of metal 2-ethylhexanoates, which serve as lipophilic metal–organic precursors for materials science and as catalysts for ring-opening polymerizations.

Molecular Formula C24H45GaO6
Molecular Weight 499.3 g/mol
CAS No. 67969-68-0
Cat. No. B1606430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium 2-ethylhexanoate
CAS67969-68-0
Molecular FormulaC24H45GaO6
Molecular Weight499.3 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ga+3]
InChIInChI=1S/3C8H16O2.Ga/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyCMTDWDRSVXZCDI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium 2-Ethylhexanoate (CAS 67969-68-0) for Precursor and Catalyst Procurement


Gallium 2-ethylhexanoate (Ga(2-EH)₃, CAS 67969-68-0) is a metal carboxylate complex with the formula C₂₄H₄₅GaO₆ and molecular weight 499.3 g/mol . It belongs to the class of metal 2-ethylhexanoates, which serve as lipophilic metal–organic precursors for materials science and as catalysts for ring-opening polymerizations [1]. The compound is supplied as a colorless transparent oily liquid with gallium content typically between 4–8 wt% in solution , and is available in purity grades from 99% to 99.999% (5N) [2]. Its defining characteristic is high solubility in non-polar and moderately polar organic solvents while being immiscible with water, positioning it as a non-aqueous gallium source complementary to inorganic salts.

Why Gallium 2-Ethylhexanoate Cannot Be Replaced by Arbitrary Gallium Sources


Gallium precursors are not functionally interchangeable because the carboxylate ligand environment governs the compound's solubility profile, volatility, thermal decomposition pathway, and compatibility with co-reactants [1]. Gallium 2-ethylhexanoate partitions into organic phases, enabling homogeneous solution processing in non-aqueous systems where inorganic salts such as gallium nitrate (water-soluble) or gallium chloride (moisture-sensitive, deliquescent) fail [2]. Conversely, organogallium compounds like trimethylgallium (TMGa) offer higher volatility for vapor-phase deposition but present extreme pyrophoricity and safety burdens that Ga(2-EH)₃ avoids [3]. The 2-ethylhexanoate ligand also imparts thermal decomposition characteristics distinct from acetylacetonate analogs, affecting the microstructure and carbon residue of resulting oxide films [1]. These physicochemical divergences mean that substitution without re-optimization of the entire process — from solvent system to thermal budget — risks non-reproducibility.

Quantitative Differentiation Evidence for Gallium 2-Ethylhexanoate vs. Alternative Gallium Precursors


Non-Aqueous Solubility: Gallium 2-Ethylhexanoate vs. Gallium Nitrate

Gallium 2-ethylhexanoate is reported as fully soluble in organic solvents with no precipitate formation upon standing , consistent with the class behavior of metal 2-ethylhexanoates as lipophilic metal–organic precursors [1]. In contrast, gallium nitrate (Ga(NO₃)₃·xH₂O) is soluble in water and ethanol but exhibits negligible solubility in non-polar organic media such as toluene, hexane, or ethers, restricting its use to aqueous or highly polar solvent systems . This differential solubility is a class-level consequence of the carboxylate ligand architecture versus the ionic nitrate salt.

Precursor solubility Non-aqueous processing Sol-gel synthesis

Vapor Pressure and Handling Safety: Gallium 2-Ethylhexanoate vs. Trimethylgallium

The vapor pressure of gallium 2-ethylhexanoate at 25°C is approximately 0.027 mmHg , which is roughly three to four orders of magnitude lower than that of trimethylgallium (TMGa), reported at 19.3 kPa (≈145 mmHg) at 20°C [1]. TMGa is further classified as pyrophoric — it ignites spontaneously upon contact with air — and requires stringent inert-atmosphere handling with dedicated safety infrastructure [2]. Ga(2-EH)₃, by contrast, is not classified as pyrophoric and can be handled under standard laboratory conditions, though general organometallic precautions apply.

CVD/ALD precursor Vapor pressure Pyrophoricity safety

Physical State Advantage: Liquid Gallium 2-Ethylhexanoate vs. Solid Ga(acac)₃ for Solution Processing

Gallium 2-ethylhexanoate is a colorless transparent oily liquid at ambient temperature , whereas gallium acetylacetonate (Ga(acac)₃) is a white to pale yellow crystalline solid with melting point 196–198°C (with decomposition) [1]. The liquid nature of Ga(2-EH)₃ permits direct use as a neat precursor or straightforward dilution without the dissolution step required for solid Ga(acac)₃, reducing batch preparation time and eliminating uncertainties associated with incomplete solid dissolution.

Spin-coating Ink formulation Precursor physical form

Moisture Stability: Gallium 2-Ethylhexanoate vs. Gallium(III) Chloride

Gallium 2-ethylhexanoate solutions are reported to exhibit no precipitate formation upon storage , indicating resistance to hydrolytic degradation under typical storage conditions. In contrast, gallium(III) chloride (GaCl₃) is deliquescent — it absorbs atmospheric moisture rapidly and hydrolyzes, forming corrosive HCl — and must be stored under strictly anhydrous, inert conditions [1]. Although GaCl₃ is soluble in a broad range of solvents including alkanes, its extreme moisture sensitivity imposes significant handling constraints.

Moisture sensitivity Storage stability Deliquescence

Purity Grade Availability Supporting Demanding Electronic-Grade Applications

Gallium 2-ethylhexanoate is commercially available in purity grades spanning 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. This multi-tier purity offering is comparable to the purity ranges available for gallium acetylacetonate (typically 99.99% metals basis) and gallium nitrate (99.999% metals basis) [2]. The availability of 5N grade Ga(2-EH)₃ meets the stringent purity requirements of microelectronic precursor applications noted in the patent literature, where metal 2-ethylhexanoates are specified as 'extremely pure chemical compositions' for high-quality films in microelectronics [3].

Ultra-high purity Electronic grade Semiconductor precursor

Evidence-Backed Application Scenarios for Gallium 2-Ethylhexanoate Procurement


Non-Aqueous Sol-Gel and Spin-Coating Deposition of Gallium Oxide Thin Films

Gallium 2-ethylhexanoate is soluble in non-polar and moderately polar organic solvents, forming stable, precipitate-free solutions . This enables homogeneous sol-gel formulation and spin-coating onto substrates without the phase-separation or hydration issues encountered with aqueous gallium nitrate precursors. The liquid physical state of Ga(2-EH)₃ eliminates the dissolution step required for solid Ga(acac)₃, streamlining solution preparation [1]. Thermal decomposition of the 2-ethylhexanoate ligand yields Ga₂O₃, with the decomposition pathway governed by the ligand architecture as reviewed for metal 2-ethylhexanoates broadly [2].

Catalyst Formulation for Ring-Opening Polymerization in Hydrophobic Media

Metal 2-ethylhexanoates are established as promising catalysts for ring-opening polymerization of lactones and lactides . Gallium 2-ethylhexanoate combines the Lewis acidity of Ga(III) with solubility in hydrophobic monomers and solvents, enabling homogeneous single-phase catalysis. This contrasts with gallium triflate (Ga(OTf)₃), which requires water-tolerant conditions and is typically deployed in more polar media [1]. Ga(2-EH)₃ thus fills a niche where the polymerization medium or monomer is hydrophobic and water-sensitive.

Printed Electronics and Direct-Write Patterning via Photochemical Metalorganic Deposition

The low volatility (vapor pressure 0.027 mmHg at 25°C) and liquid nature of gallium 2-ethylhexanoate make it suitable for direct-write and photochemical patterning techniques where the precursor must remain in place during ambient processing without evaporative loss . Metal 2-ethylhexanoates have been demonstrated for photochemical metalorganic deposition (PMOD), where UV exposure converts the precursor film to the corresponding metal oxide [1]. In contrast, TMGa's high vapor pressure (145 mmHg at 20°C) and pyrophoricity preclude its use in ambient direct-write workflows [2].

Mixed-Metal Oxide Precursor Blending for Stoichiometric Thin Films

Gallium 2-ethylhexanoate can be co-dissolved with other metal 2-ethylhexanoates (e.g., indium, cerium, gadolinium analogs) in a common organic solvent to achieve precise multi-metal stoichiometry in the precursor solution . This is a key advantage for mixed-oxide systems such as IGO (indium gallium oxide) or doped Ga₂O₃, where maintaining the metal ratio through deposition and thermal processing is critical. The class compatibility of 2-ethylhexanoate ligands ensures homogeneous mixing at the molecular level, an attribute not shared when mixing precursors from different ligand families that may undergo ligand exchange or phase separation [1].

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